3-(benzyloxy)-N-(3-fluorophenyl)benzamide
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Overview
Description
3-(benzyloxy)-N-(3-fluorophenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzyloxy group attached to the benzene ring and a fluorophenyl group attached to the amide nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzyloxy)-N-(3-fluorophenyl)benzamide typically involves the following steps:
Formation of Benzyloxybenzene: This can be achieved by reacting benzyl alcohol with a suitable benzene derivative under basic conditions.
Amidation Reaction: The benzyloxybenzene is then reacted with 3-fluoroaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(benzyloxy)-N-(3-fluorophenyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The amide group can be reduced to form an amine derivative.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-(benzyloxy)-N-(3-fluorophenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(benzyloxy)-N-(3-fluorophenyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyloxy and fluorophenyl groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
3-(benzyloxy)-N-phenylbenzamide: Lacks the fluorine atom, which may result in different chemical and biological properties.
3-(benzyloxy)-N-(4-fluorophenyl)benzamide: The fluorine atom is positioned differently, potentially altering its reactivity and interactions.
3-(methoxy)-N-(3-fluorophenyl)benzamide: The benzyloxy group is replaced with a methoxy group, which can affect its chemical behavior and biological activity.
Uniqueness
3-(benzyloxy)-N-(3-fluorophenyl)benzamide is unique due to the specific positioning of the benzyloxy and fluorophenyl groups, which can influence its reactivity, stability, and interactions with biological targets. This makes it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(3-fluorophenyl)-3-phenylmethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FNO2/c21-17-9-5-10-18(13-17)22-20(23)16-8-4-11-19(12-16)24-14-15-6-2-1-3-7-15/h1-13H,14H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JISTZEMXLOUPQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)NC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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